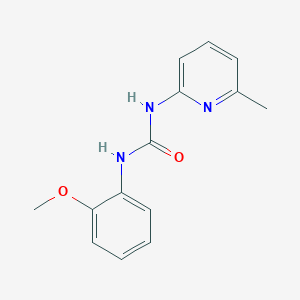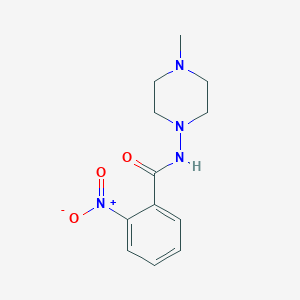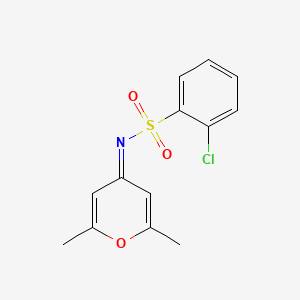![molecular formula C15H14N2O4 B5806827 N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5806827.png)
N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide, commonly referred to as MAFP, is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are natural compounds that regulate various physiological processes in the body. MAFP has been widely used in scientific research to better understand the role of endocannabinoids and their potential therapeutic applications.
Wirkmechanismus
MAFP works by irreversibly inhibiting N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids bind to and activate cannabinoid receptors in the body, which play a role in regulating various physiological processes.
Biochemical and Physiological Effects
MAFP has been shown to have a variety of biochemical and physiological effects, including reducing pain and inflammation, improving memory and learning, and reducing anxiety and depression. These effects are thought to be mediated by the increased levels of endocannabinoids in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MAFP in scientific research is its potency and specificity for N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide inhibition. This allows researchers to more precisely study the effects of endocannabinoids on different physiological processes. However, one limitation of using MAFP is its irreversible inhibition of this compound, which can lead to long-lasting effects and potential toxicity.
Zukünftige Richtungen
There are many future directions for research on MAFP and endocannabinoids. One area of interest is the potential therapeutic applications of targeting the endocannabinoid system, such as in the treatment of pain, inflammation, and anxiety. Additionally, further research is needed to better understand the long-term effects and potential toxicity of N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide inhibition. Finally, there is a need for the development of more specific and reversible this compound inhibitors that can be used in both research and therapeutic applications.
Synthesemethoden
MAFP can be synthesized using a variety of methods, including the reaction of 4-methoxybenzaldehyde with furfurylamine in the presence of acetic anhydride and sulfuric acid. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)glycine to yield MAFP.
Wissenschaftliche Forschungsanwendungen
MAFP has been used extensively in scientific research to study the role of endocannabinoids in various physiological processes, such as pain, inflammation, and anxiety. By inhibiting N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide, MAFP increases the levels of endocannabinoids in the body, allowing researchers to better understand their effects on different systems.
Eigenschaften
IUPAC Name |
N-[(E)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-20-11-6-4-10(5-7-11)9-12(14(16)18)17-15(19)13-3-2-8-21-13/h2-9H,1H3,(H2,16,18)(H,17,19)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCKIOXJSDRQAH-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)N)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5806790.png)
![5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5806798.png)
![7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5806802.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5806814.png)


![N-[(4-methyl-1-piperazinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5806835.png)
![N-methyl-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5806836.png)
